
Perphenazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perphenazine hydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder. This compound is known for its potent dopamine D2 receptor antagonistic properties, making it effective in managing symptoms of psychosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine hydrochloride involves several steps. One common method includes the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction is typically carried out in a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization to obtain the crude product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes side chain synthesis, condensation reactions, and multiple purification steps to ensure high yield and purity. The use of solvents like toluene and dimethylbenzene, along with controlled reaction conditions, helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Perphenazine hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides, while reduction can yield secondary amines .
Applications De Recherche Scientifique
Perphenazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying phenothiazine derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively used in clinical research for treating psychotic disorders and understanding the pharmacodynamics of antipsychotic drugs.
Mécanisme D'action
Perphenazine hydrochloride exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This antagonistic action on dopamine receptors helps in reducing psychotic symptoms. Additionally, this compound also binds to alpha-adrenergic receptors, contributing to its sedative and antiemetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A high-potency antipsychotic with a similar mechanism of action.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness
Perphenazine hydrochloride is unique due to its balanced potency and lower metabolic risk compared to some second-generation antipsychotics. It is also effective in treating both positive and negative symptoms of schizophrenia, making it a versatile option in psychopharmacology .
Propriétés
Numéro CAS |
3111-71-5 |
|---|---|
Formule moléculaire |
C21H27Cl2N3OS |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
Clé InChI |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Numéros CAS associés |
2015-28-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


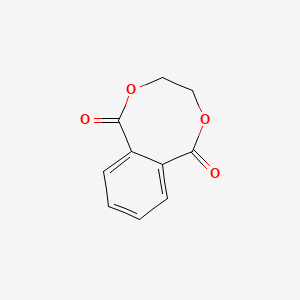
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
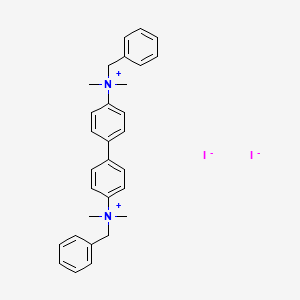

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
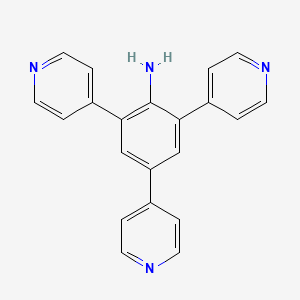
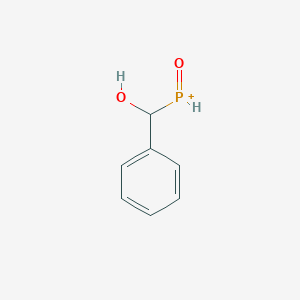
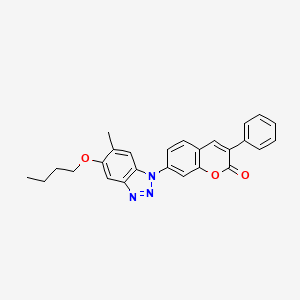
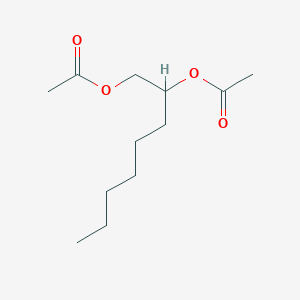


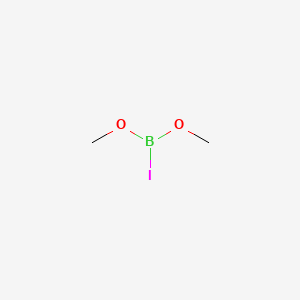
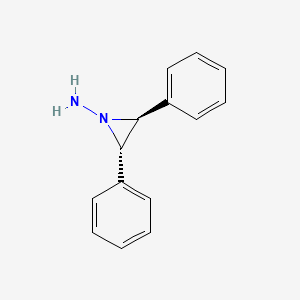
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
